molecular formula C16H22N2O4S B1231715 6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B1231715
M. Wt: 338.4 g/mol
InChI Key: WBCIAHUEWFZRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.

Scientific Research Applications

  • Synthesis and Functional Applications :

    • Kut et al. (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives, including 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one, highlighting the regioselective reactions to create linearly fused derivatives and other complex structures (Kut, Onysko, & Lendel, 2020).
  • Biological Activities and Potential Therapeutic Uses :

    • Birch et al. (2005) reported on a series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, demonstrating their potent inhibition of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), an important target for immunosuppressive and antiviral therapies (Birch et al., 2005).
    • Bridges et al. (1996) explored analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, finding steep structure-activity relationships and identifying compounds with significantly improved inhibitory effects on epidermal growth factor receptor's tyrosine kinase activity (Bridges et al., 1996).
  • Anti-inflammatory and Analgesic Properties :

    • Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which were investigated for their analgesic and anti-inflammatory properties. These compounds were found to be effective in comparison to standard treatments like diclofenac sodium (Alagarsamy et al., 2011).
  • Potential Antitumor Activity :

    • Chandregowda et al. (2009) designed and synthesized a series of 6, 7-dialkoxy-4-anilinoquinazolines, evaluating their cytotoxic effects on various cancer cell lines, including skin epidermoid carcinoma and breast adenocarcinoma. This research indicated significant antitumor potential for these compounds (Chandregowda, Kush, & Reddy, 2009).
  • Phosphoinositide 3-kinase (PI3K) Inhibition :

    • Shao et al. (2014) synthesized a series of benzamides with the quinazolin-6-yl or quinolin-6-yl moiety, finding potent antiproliferative activity against cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway, suggesting their potential as cancer therapeutics (Shao et al., 2014).

properties

Product Name

6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H22N2O4S/c1-4-21-13-9-11-12(10-14(13)22-5-2)17-16(23)18(15(11)19)7-6-8-20-3/h9-10H,4-8H2,1-3H3,(H,17,23)

InChI Key

WBCIAHUEWFZRQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCOC)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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